(Z)-PUGNAc

Descripción

Significance of O-Linked N-Acetylglucosamine (O-GlcNAc) Modification in Eukaryotic Protein Regulation

O-linked N-acetylglucosamine (O-GlcNAc) is a reversible and highly dynamic post-translational modification involving the attachment of a single N-acetylglucosamine sugar moiety to serine or threonine residues of nucleocytoplasmic proteins wikipedia.orgpnas.orgfrontiersin.org. Unlike other forms of protein glycosylation, O-GlcNAc is not further elongated into complex glycan structures and is found predominantly on intracellular proteins wikipedia.orgroyalsocietypublishing.orgnih.gov. This modification is analogous to protein phosphorylation in its dynamic nature and its ability to rapidly turn over, often competing for the same or proximal sites on proteins wikipedia.orgroyalsocietypublishing.orgnih.govnih.gove-dmj.org.

The O-GlcNAc modification is crucial for regulating a vast array of eukaryotic protein functions and cellular processes. These include gene expression, proteasomal degradation, cell cycle progression, signal transduction, protein localization, activity, stability, and interactions with other biomolecules wikipedia.orgroyalsocietypublishing.orgnih.govbiosynth.com. O-GlcNAcylation levels are highly responsive to cellular metabolic status and stress cues, positioning it as an important sensor and regulator of cellular homeostasis frontiersin.orgroyalsocietypublishing.orgnih.govembopress.org. Its widespread presence on thousands of proteins, including transcription factors, cytoskeletal proteins, and kinases, underscores its fundamental importance in cellular physiology wikipedia.orgpnas.orgnih.gov.

Overview of O-GlcNAc Cycling Enzymes: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)

The dynamic nature of O-GlcNAc modification is maintained by the concerted action of two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).

O-GlcNAc Transferase (OGT) is the sole enzyme responsible for catalyzing the addition of O-GlcNAc from UDP-GlcNAc to specific serine and threonine residues on target proteins wikipedia.orgroyalsocietypublishing.orgnih.gove-dmj.orgwikipedia.orgnih.gov. OGT is found in both the cytoplasm and the nucleus, reflecting the broad localization of its protein substrates nih.gov. It is an essential enzyme for mammalian cell viability, playing roles in diverse processes such as transcription, translation, protein trafficking, protein degradation, and stress response nih.govannualreviews.org.

O-GlcNAcase (OGA) , also known as O-GlcNAc hydrolase, is the single enzyme responsible for removing the O-GlcNAc modification through hydrolytic cleavage wikipedia.orge-dmj.orgbiosynth.comembopress.orgnih.govuniprot.orgpnas.orgwikipedia.org. OGA primarily localizes to the cytosol and exhibits optimal activity at a neutral pH, distinguishing it from lysosomal hexosaminidases wikipedia.org. OGA deglycosylates a large and diverse number of proteins, thereby counteracting the activity of OGT and ensuring the reversibility and dynamic regulation of O-GlcNAc levels embopress.orguniprot.orgpnas.org. The balanced activities of OGT and OGA are crucial for maintaining O-GlcNAc homeostasis within the cell nih.gove-dmj.orgbiosynth.complos.org.

PUGNAc as a Foundational Chemical Probe for Modulating O-GlcNAcylation Dynamics

O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, or PUGNAc, is a synthetic chemical compound that has served as a foundational probe in glycobiology research. It functions as a potent competitive inhibitor of OGA e-dmj.orgbiosynth.comembopress.orgpnas.orgnih.govnih.gov. PUGNAc's mechanism of action involves mimicking the oxazoline (B21484) intermediate or a closely related transition state of OGA's catalytic mechanism, thereby preventing the enzyme from hydrolyzing O-GlcNAc from proteins embopress.orgwikipedia.orgacs.orgresearchgate.net.

PUGNAc is recognized for its potent inhibitory activity against human OGA, with reported K_i values in the low nanomolar range (e.g., 70 nM for human OGA) and IC50 values (e.g., 46 nM for human OGA) embopress.org. It also inhibits lysosomal hexosaminidases A and B (HexA/B) biosynth.comembopress.orgresearchgate.netoup.com. The application of PUGNAc in cellular and in vivo studies leads to a significant and sustained increase in global O-GlcNAcylation levels on nucleocytoplasmic proteins, as it selectively inhibits OGA without significantly affecting OGT activity or UDP-GlcNAc levels e-dmj.orgbiosynth.comembopress.orgpnas.orgnih.govnih.govspandidos-publications.comfrontiersin.org. This property makes PUGNAc an invaluable tool for experimentally elevating O-GlcNAc levels to study its physiological and pathological roles.

Table 1: PUGNAc Inhibition Profile and Cellular Effects

| Target Enzyme/System | Inhibition Parameter (IC50 or K_i) | Effect on O-GlcNAc Levels | Key Cellular/Physiological Effects | References |

| Human OGA | K_i: 70 nM; IC50: 46 nM | Increases | Insulin (B600854) resistance, anti-apoptotic effects, increased protein ubiquitination | e-dmj.orgbiosynth.comembopress.orgpnas.orgnih.govdiabetesjournals.org |

| β-hexosaminidase | IC50: 6 nM | N/A | Involved in lysosomal storage disorders | |

| Hexosaminidase A/B | IC50: 25 nM (HexA), 35 nM (HexB) | N/A | Involved in lysosomal storage disorders | |

| Overall Cellular O-GlcNAc | N/A | ~2-fold increase (HT29 cells); significant elevation in adipocytes and skeletal muscle | Increased O-GlcNAcylation of various proteins (e.g., IRS-1, β-catenin, NF-κB, NFAT, Lsp1, tau); affects glucose uptake, cell survival, inflammation, neuronal function | e-dmj.orgembopress.orgpnas.orgnih.govnih.govspandidos-publications.comfrontiersin.orgnih.govdiabetesjournals.orgfrontiersin.orgd-nb.info |

Academic Relevance and Scope of PUGNAc-Related Research in Mechanistic Biology

PUGNAc has been an instrumental tool in glycobiology, enabling researchers to elucidate the diverse and critical roles of O-GlcNAc in various biological processes. Its ability to elevate global O-GlcNAc levels has provided a means to investigate the functional consequences of increased protein O-GlcNAcylation in a controlled manner embopress.orgresearchgate.net.

Research utilizing PUGNAc has significantly advanced the understanding of O-GlcNAc's involvement in metabolic regulation, particularly in the context of insulin signaling. Studies have shown that PUGNAc treatment can lead to insulin resistance, often associated with altered phosphorylation of key proteins in the insulin signaling pathway, such as Akt and GSK3β e-dmj.orgpnas.orgoup.comdiabetesjournals.org. Beyond metabolism, PUGNAc has been employed to explore the role of O-GlcNAc in cell survival and apoptosis, demonstrating anti-apoptotic effects in certain contexts and influencing protein ubiquitination e-dmj.orgnih.govspandidos-publications.comnih.govresearchgate.net.

Furthermore, PUGNAc has been crucial in studying the interplay between O-GlcNAcylation and other post-translational modifications, notably phosphorylation wikipedia.orgroyalsocietypublishing.orge-dmj.orgd-nb.info. The compound has also been applied in investigations into the role of O-GlcNAc in inflammatory responses, where it has shown to attenuate inflammation and improve survival rates in models of trauma and hemorrhage nih.govfrontiersin.org.

The academic relevance of PUGNAc extends to its utility in disease modeling and mechanistic studies across various pathologies linked to O-GlcNAc dysregulation. These include neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, where O-GlcNAcylation of proteins like tau is implicated, and various forms of cancer, where O-GlcNAc influences cell growth and survival pathways wikipedia.orgpnas.orgroyalsocietypublishing.orgnih.govbiosynth.compnas.orgd-nb.inforesearchgate.net. By manipulating O-GlcNAc levels, PUGNAc has facilitated a deeper understanding of the molecular mechanisms underlying these diseases and has contributed to identifying potential therapeutic targets and biomarkers in glycobiology nih.govbiopharminternational.comlabcompare.com.

Structure

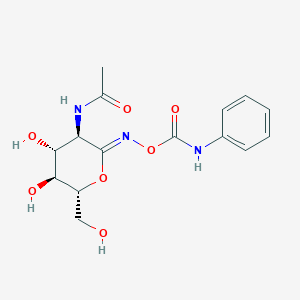

2D Structure

Propiedades

IUPAC Name |

[(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JXZOILRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117756 | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132489-69-1 | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132489-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132489691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUGNAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ7VE64B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition Profile of Pugnac

Potency and Mechanistic Characterization as an O-GlcNAcase (OGA) Inhibitor

O-GlcNAcase (OGA) is an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. PUGNAc is recognized as a potent inhibitor of OGA.

Competitive Inhibition Kinetics and Affinity (K_i Values)

PUGNAc functions as a potent competitive inhibitor of OGA. embopress.orgphysiology.orgnih.govnih.govfocusbiomolecules.com Its inhibitory constant (K_i) for human OGA (hOGA) has been reported in the low nanomolar range, with values including 70 nM embopress.org, 46 nM nih.govfocusbiomolecules.comfrontiersin.orgrsc.org, and approximately 50 nM. nih.govnih.gov

The mechanism of OGA inhibition by PUGNAc involves its mimicry of the enzyme's transition state. Specifically, the imidolactone ring of PUGNAc adopts a half-chair/envelope conformation, resembling the pyranose ring of the transition state through its stable oxime moiety. embopress.orgnih.govnih.govacs.org Structural studies indicate that PUGNAc binds deeply within the active site of OGA. nih.govfrontiersin.org The N-phenylcarbamate moiety of PUGNAc forms crucial hydrogen bond interactions with active site residues, while its phenyl group extends from the active site, contributing to binding through hydrophobic interactions. nih.gov

Table 1: PUGNAc's K_i Values for O-GlcNAcase (OGA)

| Enzyme Source | K_i (nM) | Reference |

| Human OGA (hOGA) | 46 | nih.govfocusbiomolecules.comfrontiersin.orgrsc.org |

| Human OGA (hOGA) | 50 | nih.govnih.gov |

| Human OGA (hOGA) | 70 | embopress.org |

| C. perfringens NagJ (CpNagJ) | 5.4 | embopress.org |

Comparative Inhibition of Human OGA (hOGA) and Homologous Enzymes

PUGNAc demonstrates inhibitory activity against hOGA in the low nanomolar range. embopress.org Furthermore, it competitively inhibits Clostridium perfringens NagJ (CpNagJ), a bacterial homologue of OGA, with a K_i of 5.4 nM, suggesting structural and mechanistic similarities between the active sites of CpNagJ and hOGA. embopress.org Beyond OGA, PUGNAc is known to inhibit all three identified human hexosaminidases (HexA, HexB, and OGA). embopress.org Its inhibitory spectrum also extends to the GH3 β-N-acetyl-D-hexosaminidase from Vibrio cholerae (VcNagZ) and human GH20 β-N-acetyl-D-hexosaminidase B (HsHexB). frontiersin.org

Comparison with Other OGA Inhibitors (e.g., NButGT, Thiamet G, GlcNAcstatins)

A significant characteristic of PUGNAc is its lack of selectivity for OGA over other lysosomal hexosaminidases. physiology.orgnih.govnih.govrsc.orgnih.govresearchgate.netresearchgate.netnih.govcore.ac.ukportlandpress.comresearchgate.net Its K_i values for lysosomal β-hexosaminidases are often comparable to its OGA K_i values, which can complicate the interpretation of results obtained using PUGNAc in cellular and in vivo studies. physiology.orgnih.govnih.govresearchgate.netnih.gov

In contrast, more selective OGA inhibitors have been developed:

NButGT : This inhibitor was specifically designed to achieve selectivity for OGA over lysosomal β-hexosaminidases, demonstrating approximately 600-fold selectivity. researchgate.net NButGT is considered a more selective OGA inhibitor compared to PUGNAc. nih.govresearchgate.netcore.ac.ukportlandpress.comnih.gov

Thiamet G (ThG) : ThG is a more potent and selective OGA inhibitor than PUGNAc. nih.govportlandpress.comfrontiersin.orgmedchemexpress.comaacrjournals.org It exhibits a K_i of 20 nM for human OGA medchemexpress.com and has been reported to possess an impressive 1,850,000-fold selectivity for OGA over hexosaminidase B, with a K_i of 2.1 nM. portlandpress.com

GlcNAcstatins : This family of compounds represents potent, competitive, and selective inhibitors of human OGA, with inhibitory activities in the sub-nanomolar to nanomolar range. nih.gov Certain GlcNAcstatins, such as GlcNAcstatin G (hOGA K_i = 4.1 nM, Hex/hOGA selectivity = 900,000) and GlcNAcstatin H (hOGA K_i = 2.6 nM, Hex/hOGA selectivity = 35,000), demonstrate substantial selectivity against human lysosomal hexosaminidases. rsc.org A glucoimidazole-based GlcNAcstatin has also been reported with a K_i of 4.6 pM and 100,000-fold selectivity over HexA/B for bacterial O-GlcNAcase. medchemexpress.com

NAG-thiazoline : This compound is a potent OGA inhibitor (K_i = 0.23 μM) and shows significant selectivity over β-hexosaminidases (K_i = 340 μM), offering approximately 1,500-fold greater specificity than PUGNAc. physiology.org

Table 2: Comparative Inhibition Profile of OGA Inhibitors

| Inhibitor | Target Enzyme | K_i (nM) / Selectivity Ratio | Reference |

| PUGNAc | hOGA | 46-70 | embopress.orgnih.govnih.govfocusbiomolecules.comfrontiersin.orgrsc.org |

| PUGNAc | β-Hexosaminidases | 36 | physiology.orgfocusbiomolecules.comfrontiersin.org |

| NButGT | OGA | ~600-fold selectivity over HexA/B | researchgate.net |

| Thiamet G | hOGA | 20 | medchemexpress.com |

| Thiamet G | OGA | 2.1 (1,850,000-fold selectivity over HexB) | portlandpress.com |

| GlcNAcstatin G | hOGA | 4.1 (900,000-fold selectivity over Hex) | rsc.org |

| GlcNAcstatin H | hOGA | 2.6 (35,000-fold selectivity over Hex) | rsc.org |

| NAG-thiazoline | OGA | 230 (1,500-fold selectivity over Hex) | physiology.org |

Inhibition of Lysosomal β-Hexosaminidases (HexA/B)

In addition to OGA, PUGNAc is also a known inhibitor of lysosomal β-hexosaminidases, specifically Hexosaminidase A (HexA) and Hexosaminidase B (HexB).

Dual Inhibitory Activity on Hexosaminidases A and B

PUGNAc is a synthetic competitive inhibitor that effectively inhibits both human Hexosaminidase A and Hexosaminidase B. embopress.orgphysiology.orgnih.govfocusbiomolecules.comrsc.orgnih.govresearchgate.netnih.govportlandpress.comresearchgate.netbiosynth.comnih.govevitachem.com These enzymes are crucial for the catabolism of glycosphingolipids. The inhibition of HexA/B by PUGNAc can lead to the accumulation of glycosphingolipids, such as the ganglioside GM2, in various neuronal cell lines. nih.govnih.govresearchgate.netnih.gov

Kinetic Characterization of HexA/B Inhibition

Kinetic studies have characterized PUGNAc's inhibitory activity against lysosomal β-hexosaminidases. The K_i value for β-hexosaminidases has been consistently reported as 36 nM. physiology.orgfocusbiomolecules.comfrontiersin.org In terms of IC_50 values, PUGNAc shows an IC_50 of 6 nM for β-hexosaminidase and 25 nM for Hex A/B. PUGNAc also acts as a competitive inhibitor of HexB, with a reported K_i of 250 nM. nih.gov

Table 3: PUGNAc's Kinetic Parameters for β-Hexosaminidases

| Enzyme Target | K_i (nM) | IC_50 (nM) | Reference |

| β-Hexosaminidases | 36 | - | physiology.orgfocusbiomolecules.comfrontiersin.org |

| β-Hexosaminidase | - | 6 | |

| Hex A/B | - | 25 | |

| HexB | 250 | - | nih.gov |

Broad-Spectrum Glycosidase Inhibition and Selectivity Considerations

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a well-established 1,5-hydroximolactone that functions as a potent competitive inhibitor of various N-acetylhexosaminidases. Its inhibitory action stems from its sp2-hybridized carbon at the C-1 position, which effectively mimics the oxocarbenium ion-like transition state adopted by these enzymes during catalysis. nih.govresearchgate.net

While PUGNAc is recognized as a potent inhibitor of O-GlcNAcase (OGA), also known as human GH84 β-N-acetyl-D-hexosaminidase (hOGA), its utility in discerning specific biological roles of O-GlcNAcylation has been complicated by its broad-spectrum inhibitory profile. researchgate.netwikipedia.orgresearchgate.netphysiology.orgnih.gov PUGNAc exhibits significant inhibitory activity against not only OGA but also other related glycoside hydrolases, particularly the lysosomal β-hexosaminidases (HexA and HexB), which belong to glycoside hydrolase family 20 (GH20). researchgate.netwikipedia.orgresearchgate.netphysiology.orgnih.govacs.org This lack of selectivity means that PUGNAc can inhibit multiple enzymes with comparable potency, leading to a build-up of various glycoconjugates, not just O-GlcNAc. physiology.orgnih.gov

Detailed research findings have elucidated PUGNAc's inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against several key glycosidases. For instance, PUGNAc inhibits human O-GlcNAcase (hOGA) with a Ki of 46 nM. nih.gov Concurrently, it demonstrates potent inhibition of human β-hexosaminidase B (HsHexB) with a Ki of 36 nM and human hexosaminidase A/B (HexA/B) with an IC50 of 31 nM. nih.govacs.org PUGNAc also inhibits Vibrio cholerae NagZ (VcNagZ, a GH3 β-N-acetyl-D-hexosaminidase) with a Ki of 48 nM. nih.gov The inhibition profile extends to other enzymes, such as hexosaminidase from Penicillium oxalicum, for which a Ki of 910 nM (0.91 µM) has been reported. mdpi.com

The following table summarizes the inhibitory activities of PUGNAc against various glycosidases:

| Enzyme Target | Glycoside Hydrolase Family | Inhibition Constant (Ki) or IC50 | Reference |

| Human O-GlcNAcase (hOGA) | GH84 | Ki = 46 nM | nih.gov |

| Human β-hexosaminidase B (HsHexB) | GH20 | Ki = 36 nM | nih.gov |

| Human Hexosaminidase A/B (HexA/B) | GH20 | IC50 = 31 nM | acs.org |

| Human Hexosaminidase A (HexA) | GH20 | IC50 = 490 nM | acs.org |

| Vibrio cholerae NagZ (VcNagZ) | GH3 | Ki = 48 nM | nih.gov |

| Penicillium oxalicum Hex | - | Ki = 910 nM (0.91 µM) | mdpi.com |

This broad-spectrum inhibition has led to challenges in interpreting studies that relied solely on PUGNAc to elevate O-GlcNAc levels, particularly concerning its purported role in insulin (B600854) resistance. wikipedia.orgphysiology.orgnih.gov Subsequent pharmacological studies utilizing more selective O-GlcNAcase inhibitors have not always replicated the effects observed with PUGNAc, highlighting the importance of inhibitor specificity in biological research. wikipedia.orgnih.gov To address these selectivity concerns, efforts have been made to synthesize PUGNAc derivatives with improved specificity. For example, N-valeryl-PUGNAc has shown increased selectivity for VcNagZ over human β-hexosaminidases and O-GlcNAcase, demonstrating that structural modifications can enhance target specificity. nih.govnih.gov

Molecular Mechanisms of Pugnac Enzyme Interaction

Transition State Analog Mimicry in Glycoside Hydrolases

PUGNAc's efficacy as an inhibitor of glycoside hydrolases, particularly O-GlcNAcase, is largely attributed to its design as a transition state analog. nih.govembopress.orgresearchgate.netnih.govcapes.gov.br This mimicry allows PUGNAc to bind with high affinity to the enzyme's active site, effectively hindering substrate processing. embopress.org

Structural Basis for Mimicry of Oxocarbenium Ion-like Transition States

The structural potency of PUGNAc arises from the sp2-hybridized carbon at its C-1 position. researchgate.netnih.gov This trigonal center enables the pyranose ring of PUGNAc to adopt a conformation, such as a 4E envelope or 4H3 half-chair, which closely resembles the relatively planar oxocarbenium ion-like transition state that forms during glycoside hydrolysis. nih.govembopress.orgresearchgate.netnih.gov This specific geometry is crucial for optimal binding within the enzyme's active site. nih.gov X-ray crystallographic studies of enzyme-PUGNAc complexes, such as with Clostridium perfringens NagJ (CpNagJ), a homologue of human OGA (hOGA), have revealed the detailed interactions. embopress.org The GlcNAc sugar moiety of PUGNAc binds deeply within a pocket on the enzyme surface, forming a tight network of hydrogen bonds with conserved residues. embopress.orgportlandpress.com For instance, in an hOGA model, the O3'-hydroxyl of PUGNAc interacts with Gly67 and Lys98, the O4'-hydroxyl with Asn313 and Asp285, and the O6'-hydroxyl with Asp285. mdpi.com The N-acetyl group also forms hydrogen bonds with residues like Asp174 and Asn280. mdpi.com

Computational and Experimental Validation of Transition State Mimicry

Experimental kinetic analyses have consistently shown PUGNAc to be a potent competitive inhibitor of OGA, with reported Ki values in the low nanomolar range (e.g., 46-70 nM for hOGA). nih.govfocusbiomolecules.comembopress.orgnih.gov

Table 1: Inhibitory Potency (Ki) of PUGNAc against Key Enzymes

| Enzyme Target | Ki (nM) | Reference |

| hOGA | 46 - 70 | nih.govfocusbiomolecules.comembopress.orgnih.gov |

| Vibrio cholerae NagZ (VcNagZ) | 48 | researchgate.netnih.gov |

| Human β-Hexosaminidase (HsHexB) | 36 | focusbiomolecules.comresearchgate.netnih.gov |

X-ray crystallography has provided direct structural evidence of PUGNAc's binding mode, showing its imidolactone ring mimicking the transition state conformation. nih.govembopress.org For example, a CpNagJ-PUGNAc complex refined at 2.35 Å resolution demonstrated the inhibitor's tight binding within the active site. embopress.org Computational studies, including hybrid quantum mechanical/molecular mechanical (QM/MM) molecular dynamics (MD) calculations, have further elucidated the binding contributions of individual residues, confirming that PUGNAc resembles the transition states of the O-GlcNAcase catalytic reaction path. figshare.com However, some comparative studies using linear free energy relationships suggest that PUGNAc is a "poor" transition state analogue compared to other inhibitors like NAG-thiazoline, indicating that while potent, it may not perfectly capture all aspects of the transition state stabilization. researchgate.netcapes.gov.br

Substrate-Assisted Catalysis in Target Enzymes

O-GlcNAcase, like other glycoside hydrolase family 84 (GH84) enzymes, employs a substrate-assisted catalytic mechanism, leading to the net retention of the anomeric configuration. embopress.orgnih.govnih.govresearchgate.netnih.govswarthmore.edursc.org PUGNAc's interaction with the enzyme is deeply intertwined with this mechanism.

Involvement of Conserved Aspartate Residues (e.g., Asp174, Asp175 in hOGA; Asp297, Asp298 in CpOGA)

The catalytic mechanism of O-GlcNAcase involves two highly conserved aspartate residues, which are crucial for substrate-assisted catalysis. embopress.orgnih.govfigshare.comnih.govresearchgate.netnih.govswarthmore.edursc.orgbiosynth.comresearchgate.netbiologists.com In human OGA (hOGA), these are Asp174 and Asp175. mdpi.comnih.govnih.govresearchgate.netnih.govswarthmore.edursc.orgbiosynth.comresearchgate.netbiologists.comub.edu In Clostridium perfringens NagJ (CpOGA), the equivalent residues are Asp297 and Asp298. embopress.orgfigshare.com

The proposed roles of these aspartate residues in the substrate-assisted mechanism are as follows:

Asp174 (hOGA) / Asp298 (CpOGA): This residue acts as a general base, polarizing the 2-acetamido group of the GlcNAc substrate to facilitate its nucleophilic attack on the anomeric carbon. researchgate.netnih.govfigshare.comnih.govresearchgate.netswarthmore.edursc.orgresearchgate.net This leads to the formation of a bicyclic oxazolinium intermediate. nih.govnih.govresearchgate.netswarthmore.edursc.org

Asp175 (hOGA) / Asp297 (CpOGA): This residue functions as a general acid, donating a proton to the leaving group (the aglycone) to facilitate its departure. nih.govresearchgate.netswarthmore.edursc.orgresearchgate.net In the second step of the mechanism, Asp175 then acts as a general base to assist a water molecule in attacking the anomeric center, leading to the breakdown of the oxazoline (B21484) intermediate and release of the GlcNAc product. researchgate.net

PUGNAc interacts with these critical aspartate residues. For instance, studies show PUGNAc forming strong interactions with Asp175 in hOGA. nih.gov The N2'H of the N-acetyl-glucosamine moiety of PUGNAc forms hydrogen bonds with the sidechain carboxylate of Asp174, and the acetyl carbonyl oxygen interacts with Asn280. mdpi.com

Conformational Dynamics of Enzyme Active Sites Upon PUGNAc Binding

The binding of PUGNAc can induce conformational changes within the active sites of its target enzymes. nih.govproteopedia.org For example, in Oceanicola granulosus glycosidase (OgOGA), a bacterial homologue of hOGA, PUGNAc binding causes a shift of the β7–η1 loop by up to 4.7 Å, which exposes the GlcNAc-binding site. portlandpress.com This is accompanied by smaller displacements of neighboring loops, such as β8–α8 and β1–α1. portlandpress.com Similar ligand-induced conformational changes in the β4–α4 loop have also been observed for CpNagJ. portlandpress.com These dynamic adjustments highlight the enzyme's flexibility in accommodating the inhibitor and underscore the induced-fit model of binding. nih.gov

Influence of Oxime Stereochemistry on Inhibitory Potency (Z- vs. E-isomers)

The inhibitory potency of PUGNAc is significantly influenced by the stereochemistry of its oxime moiety. nih.govembopress.orgresearchgate.netcaymanchem.comoup.com PUGNAc exists as two stereoisomers: Z- and E-isomers. researchgate.net

Experimental studies have definitively shown that the Z-isomer of PUGNAc is vastly more potent as an O-GlcNAcase inhibitor compared to its E-isomer. nih.govresearchgate.netcaymanchem.com This difference in potency is attributed to the specific fit within the enzyme's active site. nih.govembopress.org The Z-oxime configuration is consistent with the shape and requirements of the active site, allowing for effective binding and transition state mimicry. nih.govembopress.org Conversely, the E-oxime stereoisomer would not fit the shape of the active site, such as that of CpNagJ, explaining its dramatically reduced inhibitory activity. nih.govembopress.org

Table 2: Relative Potency of PUGNAc Oxime Stereoisomers

| Isomer | Inhibitory Potency (hOGA) | Structural Fit in Active Site | Reference |

| Z-isomer | Significantly more potent | Fits well, consistent with active site shape | nih.govresearchgate.netcaymanchem.com |

| E-isomer | Vastly less potent | Does not fit the active site shape | nih.govembopress.orgresearchgate.net |

Structure Activity Relationship Sar and Design of Pugnac Derivatives

Chemical Synthesis Strategies for PUGNAc Analogues

The synthesis of PUGNAc and its derivatives involves various chemical strategies aimed at modifying specific parts of the molecule to alter its interaction with target enzymes. An efficient, scalable, and reliable synthesis route for PUGNAc and its galacto-configured congener has been reported nih.gov.

A key strategy to improve the selectivity of PUGNAc has involved the divergent synthesis of derivatives bearing different N-acyl groups at the C-2 position of the glucose moiety researchgate.netcapes.gov.brrsc.org. This approach aims to exploit subtle differences in the active site architectures of various glycoside hydrolases. For instance, N-valeryl-PUGNAc demonstrated increased selectivity for GH3 Vibrio cholerae NagZ (VcNagZ) over human GH20 β-N-acetyl-D-hexosaminidase B (HsHexB) and human GH84 O-GlcNAcase (hOGA) nih.govfrontiersin.org. Similarly, N-butyryl-PUGNAc exhibited an 11-fold selectivity for O-GlcNAcase rsc.org. Modifying the N-acetyl moiety to a longer butyl chain has been shown to decrease O-GlcNAcase inhibition while completely eliminating inhibition of hexosaminidase A and B researchgate.net.

The inhibitory constants (Ki) for select N-acyl modified PUGNAc derivatives against different glycoside hydrolase families are summarized below:

| Compound | GH3 VcNagZ Ki (µM) | GH20 HsHexB Ki (µM) | GH84 hOGA Ki (µM) | Selectivity (hOGA/HsHexB) | Selectivity (VcNagZ/HsHexB) |

| PUGNAc | 0.048 nih.gov | 0.036 nih.gov | 0.046 nih.gov | ~1.3 | ~1.3 |

| N-valeryl-PUGNAc | 0.33 nih.govfrontiersin.org | 220 nih.govfrontiersin.org | 40 nih.govfrontiersin.org | 5.5 | 666 |

| N-butyryl-PUGNAc | N/A | N/A | N/A | 11-fold (for OGA) rsc.org | N/A |

Another synthetic avenue involves modifying the phenylcarbamate moiety of PUGNAc. Analogues with altered phenyl groups have been synthesized and evaluated for their potency and selectivity against various N-acetyl-D-glucosaminidases rsc.orgresearchgate.netnih.gov. The aim of these modifications is to fine-tune the reactivity and binding interactions, thereby achieving improved selectivity profiles rsc.org.

The exploration of PUGNAc analogues extends to compounds featuring carbocyclic and heterocyclic scaffolds. Carbocyclic analogues of PUGNAc have been synthesized and assessed for their biological activity against β-N-acetylglucosaminidases and O-GlcNAc transferase (OGT) nih.gov. General synthetic strategies for constructing diverse carbocyclic and heterocyclic frameworks often involve cyclization reactions nih.govresearchgate.netbritannica.comresearchgate.netcore.ac.uk. This includes the synthesis of cyclic β-amino acids containing oxygen atoms within the ring, such as oxetane, tetrahydrofuran, or pyran systems core.ac.uk. These structural deviations aim to explore novel binding modes and enhance specificity.

The development of PUGNAc-imidazole hybrid inhibitors represents a strategic effort to enhance the potency and stability of O-GlcNAcase inhibitors rsc.orgrero.chrsc.orgnih.gov. These hybrids draw inspiration from natural products like nagstatin, which contains a tetrahydroimidazo[1,2-a]pyridine ring system and is known for its stability and inhibitory properties rsc.org. The imidazole (B134444) moiety in these hybrid compounds is crucial for their inhibitory potency, likely due to its ability to form strong hydrogen bonds with the enzyme's catalytic acid and engage in enhanced interactions with the catalytic nucleophile rsc.org. Studies have shown that the PUGNAc-imidazole hybrid exhibits inhibition constants similar to those of gluco-nagstatin against human O-GlcNAcase and Bacteroides thetaiotaomicron GH84 (BtGH84), highlighting the utility of the bacterial enzyme as a model for the human enzyme rsc.org.

Synthesis of Carbocyclic and Heterocyclic Analogues

Rational Design Principles for Enhanced Selectivity and Potency

Rational design, informed by detailed structural and catalytic information, is paramount in developing OGA inhibitors that surpass PUGNAc in terms of selectivity and potency nih.govnih.gov. This approach leverages the understanding of enzyme active site architectures and catalytic mechanisms to design compounds that specifically target desired enzymes while minimizing off-target effects.

A key principle in rational design is to exploit the distinct active site architectures of different glycoside hydrolase families, specifically GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases nih.govnih.govsfu.ca. Computational studies have revealed significant differences in the volumes of their active pockets: VcNagZ (GH3) has a volume of 31.9 ų, hOGA (GH84) 25.8 ų, and HsHexB (GH20) 18.2 ų nih.gov.

GH3 Enzymes (e.g., NagZ) : These enzymes utilize an enzymic carboxylate as a nucleophile, transiently forming a covalent α-glycosyl-enzyme intermediate nih.govcazypedia.org. The active site of NagZ is notably flexible and can accommodate a variety of inhibitors nih.gov.

GH20 (e.g., human β-hexosaminidases HexA/B) and GH84 (O-GlcNAcase) : In contrast, these enzymes employ a substrate-assisted catalytic mechanism where the 2-acetamido group of the substrate acts as an internal nucleophile, leading to a bicyclic oxazoline (B21484) or oxazolinium ion intermediate nih.govsemanticscholar.orgacs.org.

A crucial structural difference lies in the pocket that cradles the 2-acetamido group: it is slightly deeper in O-GlcNAcase (GH84) than in GH20 β-hexosaminidases nih.govnih.gov. This subtle but significant difference has been exploited in the design of selective inhibitors. For example, while PUGNAc binds deeply and non-selectively to the active pockets of all three enzyme families, leading to its lack of selectivity nih.gov, modifications to the N-acyl moiety can confer selectivity.

GlcNAcstatins, a family of OGA inhibitors, exemplify this rational design principle. GlcNAcstatin G, in particular, demonstrates remarkable selectivity, achieving 900,000-fold selectivity for O-GlcNAcase over lysosomal β-hexosaminidases, with a potent Ki of 4.1 nM for O-GlcNAcase rsc.orgnih.gov. This enhanced selectivity is attributed to their ability to exploit the differences in the size of the N-acyl binding pocket nih.gov. Another example is Gal-PUGNAc, a galacto-configured analogue, which acts as a selective inhibitor for lysosomal β-hexosaminidases (HexA and HexB) because O-GlcNAcases are unable to accommodate galacto-configured compounds researchgate.netrsc.org.

These rational design efforts, leveraging detailed structural insights into enzyme active sites, have led to the development of more potent and selective OGA inhibitors, overcoming the limitations of earlier compounds like PUGNAc.

Influence of Substituent Size and Steric Hindrance on Enzyme Binding

The design of PUGNAc derivatives for modulating O-GlcNAcase (OGA) activity and achieving enzyme selectivity is critically influenced by the size and steric hindrance of substituents, particularly at the 2-position of the saccharide moiety. PUGNAc, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of O-GlcNAcase (hOGA) and other N-acetylhexosaminidases, including human β-N-acetyl-D-hexosaminidase (HsHexB) and Vibrio cholerae β-N-acetyl-D-hexosaminidase (VcNagZ) fishersci.caresearchgate.netebi.ac.ukresearchgate.net. Its broad-spectrum inhibition stems from its sp2-hybridized carbon at the C-1 position, which effectively mimics the planar oxocarbenium ion-like transition state of these enzymes ebi.ac.ukrcsb.org.

However, PUGNAc's lack of selectivity across different hexosaminidase families has spurred the development of derivatives aimed at enhancing specificity ebi.ac.ukresearchgate.netevitachem.com. Structure-activity relationship (SAR) studies have revealed that modifications to the N-acetyl group at the 2-position of the glucosamine (B1671600) mimic can significantly alter inhibitory potency and selectivity ebi.ac.ukrcsb.orgevitachem.com.

One notable example is N-valeryl-PUGNAc, a derivative where the acetyl moiety is extended to a valeryl (pentanoyl) chain ebi.ac.ukevitachem.com. This modification introduces a larger substituent, leading to increased steric hindrance. Computational studies and experimental data demonstrate that the bulky 2-acetamido substituent group of compounds like N-valeryl-PUGNAc can influence their interaction with the enzyme's active site ebi.ac.ukrcsb.org. For instance, a larger substituent at the 2-position may position the compound closer to the hydrophobic regions of the protein ebi.ac.ukrcsb.org. While polar contributions to desolvation can be unfavorable for binding PUGNAc derivatives to these enzymes, nonpolar interactions (e.g., van der Waals forces and nonpolar desolvation energies) are often more favorable and crucial for ligand-receptor binding ebi.ac.ukrcsb.org.

The influence of substituent size and steric hindrance is particularly evident in the differential inhibition profiles observed for various hexosaminidases. Enzymes with shallower substrate-binding pockets, such as HsHexB, are more susceptible to steric clashes with larger substituents, which can decrease the access of inhibitors to the active site nih.gov. In contrast, enzymes with more accommodating active sites may tolerate or even benefit from larger substituents that can engage in additional favorable interactions.

For example, N-valeryl-PUGNAc exhibits increased selectivity for GH3 VcNagZ compared to human GH20 HsHexB and GH84 hOGA ebi.ac.ukrcsb.org. As shown in the table below, N-valeryl-PUGNAc demonstrates a significantly lower Ki value against VcNagZ (0.33 µM) compared to HsHexB (220 µM) and hOGA (40 µM) ebi.ac.ukrcsb.org. This contrasts with PUGNAc, which shows potent inhibition across all three enzymes with Ki values in the nanomolar range ebi.ac.ukrcsb.org. This shift in selectivity highlights how the increased steric bulk of the valeryl group at the 2-position can be exploited to achieve differential inhibition by leveraging the distinct active site architectures of related enzymes.

Table 1: Inhibition Constants (Ki) of PUGNAc and N-valeryl-PUGNAc against β-N-acetyl-D-hexosaminidases

| Compound | Enzyme Target | Ki (nM) | Ki (µM) | Reference |

| PUGNAc | VcNagZ | 48 | 0.048 | ebi.ac.ukrcsb.org |

| PUGNAc | HsHexB | 36 | 0.036 | ebi.ac.ukrcsb.org |

| PUGNAc | hOGA | 46 | 0.046 | ebi.ac.ukrcsb.org |

| N-valeryl-PUGNAc | VcNagZ | 330 | 0.33 | ebi.ac.ukrcsb.org |

| N-valeryl-PUGNAc | HsHexB | 220000 | 220 | ebi.ac.ukrcsb.org |

| N-valeryl-PUGNAc | hOGA | 40000 | 40 | ebi.ac.ukrcsb.org |

Computational Chemistry Applications in Pugnac Research

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Elucidation of Enzyme Catalytic Reaction Paths and Transition States

Computational methods are instrumental in unraveling the catalytic reaction paths and identifying critical transition states when enzymes interact with PUGNAc. PUGNAc's potency is attributed to its sp2-hybridized carbon at the C-1 position, which mimics the conformation of the relatively planar oxocarbenium ion-like transition state of glycosyl hydrolases. frontiersin.orgnih.govnih.govscbt.com The oxime substituent further enhances its potency by contributing to additional hydrogen binding energy. frontiersin.orgnih.gov

Studies employing hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, such as those applied to O-GlcNAcase (OGA), have revealed key catalytic residues involved in the enzyme-inhibitor interaction. For instance, Asp297, Asp298, and Asp401 in Clostridium perfringens O-GlcNAcase (CpNagJ) are crucial for stabilizing the enzyme-inhibitor complexes. nih.govfigshare.com These computational analyses demonstrate that PUGNAc, along with other inhibitors like NAG-thiazoline, resembles the two transition states of the O-GlcNAcase catalytic reaction path, explaining their potent inhibitory activity. figshare.com The formation of the oxazoline (B21484) intermediate in the O-GlcNAcase catalytic reaction occurs via a stepwise mechanism, starting with the cyclization of the acetamide (B32628) group, which is dependent on proton transfer from a conserved aspartate residue. figshare.com

Free Energy Calculations for Binding Affinity Prediction (e.g., MM/GBSA, LIE)

Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE), are widely utilized to predict the binding affinity of PUGNAc and its derivatives to target enzymes. nih.govacs.orgnih.govmdpi.com These methods provide a balance between accuracy and computational cost, making them valuable tools in drug design. mdpi.com

For example, computational studies on PUGNAc derivatives against β-N-acetyl-D-hexosaminidases (GH3 VcNagZ, GH20 HsHexB, and GH84 hOGA) have employed MM/GBSA free energy calculations. nih.gov These calculations demonstrated that the predicted binding energy of PUGNAc-enzyme complexes is more favorable compared to complexes with N-valeryl-PUGNAc and EtBuPUG. nih.gov Van der Waals and electrostatic contributions were found to be significant in the binding of PUGNAc derivatives to these enzymes. nih.gov Specific catalytic residues, such as Asp253 (VcNagZ), Asp254 (VcNagZ), Asp354 (HsHexB), and Asp175 (hOGA), are identified as crucial for distinguishing the potential of related inhibitors. nih.gov Furthermore, molecular dynamics (MD) simulations combined with LIE calculations have shown a correlation between calculated binding free energies and experimental inhibition constant values for PUGNAc and NAG-thiazoline derivatives with human O-GlcNAcase (hOGA). acs.org

The following table summarizes binding affinity insights from computational studies:

| Compound | Enzyme Target | Key Residues for Interaction | Favorable Binding Energy (MM/GBSA) |

| PUGNAc | VcNagZ | Asp253, Asp254 | Yes nih.gov |

| PUGNAc | HsHexB | Asp354 | Yes nih.gov |

| PUGNAc | hOGA | Asp175 | Yes nih.gov |

Density Functional Theory (DFT) for Molecular Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method applied in PUGNAc research for molecular optimization and conformational analysis. nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net DFT calculations are used to optimize the geometry of PUGNAc and its derivatives, leading to the identification of low-energy conformations. nih.gov

For instance, DFT calculations at the B3LYP/6-31G(d) basis set have been performed to optimize PUGNAc and its derivatives, such as N-valeryl-PUGNAc and EtBuPUG. nih.gov These optimizations revealed conformational changes, such as the oxygen on the C-6 in the pyranose ring of EtBuPUG becoming perpendicular to the paper plane, potentially due to the larger 2-isobutamido group influencing its pyranose ring conformation. nih.gov The optimized conformations obtained from DFT are subsequently used in other computational studies, such as molecular docking. nih.gov DFT studies also help in understanding the electronic structure and preferred conformations, contributing to a comprehensive molecular understanding of PUGNAc. mdpi.commdpi.comfrontiersin.orgresearchgate.net

Biological Applications and Research Findings As a Chemical Probe

Modulation of Cellular O-GlcNAcylation Levels in In Vitro Systems

PUGNAc's primary application as a chemical probe involves its ability to elevate O-GlcNAc levels in diverse cellular models, thereby facilitating the investigation of O-GlcNAc's functional implications.

Treatment with PUGNAc has been consistently shown to increase global protein O-GlcNAc levels across a range of cultured cell lines. This elevation is attributed to the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. embopress.orgmedchemexpress.comnih.govpnas.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

| Cell Line | Observed Effect on Global Protein O-GlcNAc Levels | Reference |

| HT29 Cells | Approximately 2-fold increase in O-GlcNAc levels. | |

| HeLa Cells | Amplifies the incorporation of O-GlcNAc on proteins. | medchemexpress.com |

| HEK 293 Phoenix Cells | Significant increase (up to 3.6-fold) when combined with glucosamine (B1671600). | researchgate.net |

| 3T3-L1 Adipocytes | Significant elevation of O-GlcNAc levels, leading to insulin (B600854) resistance. | nih.govpnas.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov |

| Swiss 3T3 Cells | Increased O-GlcNAc levels detected by Western blot. | embopress.org |

| PC12 Cells | Increased O-GlcNAcylation of tau and other proteins. | biologists.com |

| Chang Cells | Notable increase in O-GlcNAc levels on keratins and other cellular proteins. | nih.gov |

| CHO Cells | PUGNAc treatment leads to an unusual accumulation of free oligosaccharides, indicating an effect on hexosaminidase activity which impacts O-GlcNAc turnover. | univ-lille.fr |

| Schwann Cells | Specific data on global protein O-GlcNAc levels in Schwann cells upon PUGNAc treatment were not found in the search results. |

Beyond global changes, PUGNAc treatment has facilitated the identification of specific proteins whose O-GlcNAcylation status is altered, providing insights into the direct targets and pathways influenced by this modification.

Key proteins identified to undergo increased O-GlcNAc modification in response to PUGNAc include:

Insulin Receptor Substrate 1 (IRS-1) and Akt2 in rat primary adipocytes. nih.gov

IRS-1, IRS-2 , and PDK1 are identified as substrates for O-GlcNAc transferase (OGT), suggesting their O-GlcNAcylation can be influenced by PUGNAc-mediated OGA inhibition. researchgate.netnih.gov

Keratins 8 (K8) and Keratins 18 (K18) in Chang cells. nih.gov

Tau in PC12 cells. biologists.com

Akt itself undergoes O-GlcNAc modification. plos.org

Glucose Transporter 4 (GLUT4) in rat primary adipocytes, with increased O-GlcNAc modification but no change in expression level. nih.gov

Proteins related to ubiquitination and insulin signaling, such as ubiquitin-activation enzyme 1 (E1), Hsp70, vasolin-containing protein (Vcp), and Hsp90 , were found to be differentially expressed or affected by PUGNAc treatment in 3T3-L1 adipocytes. nih.gov

Metastasis Associated 1 (MTA1) , where O-GlcNAc modification can modulate its biological function. biorxiv.org

Period Circadian Protein 2 (PER2) in mouse hearts, with PUGNAc-mediated O-GlcNAcylation leading to lower PER2 protein levels. researchgate.net

Transcription Factor Sp1 , where PUGNAc treatment increased its O-GlcNAcylation. physiology.org

Effects on Global Protein O-GlcNAc Levels in Various Cell Lines (e.g., HT29, HeLa, HEK, 3T3-L1 Adipocytes, CHO Cells, Schwann Cells)

Interplay with Other Post-Translational Modifications

A significant aspect of O-GlcNAcylation research involves its intricate relationship with other post-translational modifications, particularly protein phosphorylation. PUGNAc has been instrumental in exploring this crosstalk.

O-GlcNAcylation and phosphorylation are dynamic modifications that often occur on the same or adjacent serine/threonine residues, leading to a reciprocal relationship where one modification can influence the other. researchgate.netbiologists.comnih.govplos.orgphysiology.orgphysiology.org

Research findings using PUGNAc have highlighted this interplay on several key proteins:

Transcription Factor Sp1: Elevated O-GlcNAcylation of Sp1, induced by PUGNAc, enhances its transcriptional activity, particularly in regulating genes like plasminogen activator inhibitor-1 (PAI-1). physiology.org

Insulin Receptor Substrate 1 (IRS-1): PUGNAc-induced O-GlcNAc modification of IRS-1 leads to a reduction in its phosphorylation at the Y608XXM motif, which is crucial for recruiting PI3K p85. This diminished phosphorylation contributes to impaired insulin signaling. researchgate.netnih.govnih.gov

Akt (Protein Kinase B): PUGNAc treatment has been shown to suppress insulin-induced phosphorylation of Akt at key activating sites, specifically Thr-308 and Ser-473, in 3T3-L1 adipocytes. pnas.orgresearchgate.netresearchgate.netnih.govnih.govplos.org This inhibition of Akt phosphorylation by O-GlcNAcylation can lead to compromised downstream biological functions. plos.org

Glycogen Synthase Kinase 3 Beta (GSK3β): Insulin-stimulated phosphorylation of GSK3β at Ser-9 was found to be defective following PUGNAc treatment, indicating an impact on this Akt downstream target. pnas.org

Tau: In PC12 cells, PUGNAc treatment resulted in increased O-GlcNAcylation of tau, accompanied by a concomitant reduction in tau phosphorylation at specific amino acid residues. biologists.com

Zonula Occludens 2 (ZO-2): Stabilizing the O-GlcNAcylation of ZO-2 with PUGNAc promotes its degradation and affects its phosphorylation and subcellular localization. molbiolcell.org

The following table summarizes the observed reciprocal effects:

| Protein Affected | O-GlcNAcylation Status (PUGNAc Treatment) | Phosphorylation Status (PUGNAc Treatment) | Observed Outcome | Reference |

| Sp1 | Increased | Enhanced transcriptional activity | Increased PAI-1 expression | physiology.org |

| IRS-1 | Increased | Decreased phosphorylation at Y608XXM | Reduced PI3K p85 interaction, impaired insulin signaling | researchgate.netnih.govnih.gov |

| Akt | Increased | Suppressed phosphorylation at Thr-308, Ser-473 | Impaired Akt activation, compromised biological functions | pnas.orgresearchgate.netresearchgate.netnih.govnih.govplos.org |

| GSK3β | (Indirectly affected by Akt) | Defective insulin-stimulated phosphorylation at Ser-9 | Impaired downstream insulin signaling | pnas.org |

| Tau | Increased | Reduced phosphorylation at specific residues | Altered tau modification | biologists.com |

| ZO-2 | Stabilized/Increased | Affected phosphorylation | Promotes degradation, altered localization | molbiolcell.org |

Downstream Cellular and Molecular Effects Resulting from O-GlcNAc Modulation

The modulation of O-GlcNAc levels by PUGNAc leads to a cascade of downstream cellular and molecular effects, influencing various physiological and pathological processes.

O-GlcNAcylation, modulated by PUGNAc, has been shown to directly or indirectly influence gene expression.

Plasminogen Activator Inhibitor-1 (PAI-1): PUGNAc treatment has been observed to increase the expression of PAI-1, a gene whose transcription is regulated by O-GlcNAcylated Sp1. physiology.org

bmal1 mRNA: In mouse hearts, PUGNAc-mediated elevation of O-GlcNAcylation, which led to lower PER2 protein levels, was associated with a greater induction of bmal1 mRNA, a transcriptional target of CLOCK/BMAL1. researchgate.net This suggests a role for O-GlcNAcylation in regulating circadian clock-related gene expression.

YAP/TAZ Transcriptional Activity: Studies indicate that YAP activity, a key component of the Hippo pathway, is enhanced by an increase in cellular O-GlcNAcylation levels, which can be achieved through PUGNAc treatment. mdpi.com This highlights a link between O-GlcNAc and transcriptional regulation in growth and development.

Metastasis Associated 1 (MTA1): O-GlcNAc modification has been shown to modulate the biological function of MTA1, a component of the NuRD complex involved in chromatin remodeling, and can affect downstream gene expression patterns, particularly in the context of cancer cell genotoxic adaptation. biorxiv.org

Effects on Proteasomal Degradation Pathways

Pugnac has been investigated for its influence on proteasomal degradation pathways. Studies indicate that O-GlcNAcylation, which Pugnac elevates, plays a role in regulating the ubiquitin-proteasome system (UPS). For instance, in Hep3B cells, Pugnac treatment robustly increased the accumulation of Nuclear Factor Erythroid 2-Related Factor 1 (NRF1) protein, a key transcription factor involved in inducing proteasome subunit genes. tandfonline.com However, research in endothelial cells has shown that while activation of O-GlcNAc transferase (OGT) can prevent 26S proteasome activation, inhibition of OGA with Pugnac did not prevent the activation of the 26S proteasome or the reduction of PA700/S10B O-GlcNAcylation, suggesting that OGT, rather than OGA inhibition by Pugnac, plays a major role in AMPK regulation of the proteasome in this context. plos.org

Influence on Cell Cycle Progression

Pugnac's impact on cell cycle progression is linked to its ability to increase O-GlcNAc levels. O-GlcNAcylation is a dynamic modification involved in regulating the cell cycle. Site-specific O-GlcNAcylation of Keratin 18 (K18) on Serine 30, which can be influenced by OGA inhibition, has been shown to stabilize K18. This stabilization benefits the expression of cell cycle checkpoints, thereby enhancing cell cycle progression and cell growth. researchgate.net In thyroid anaplastic cancer cells, increased O-GlcNAcylation, achieved by Pugnac treatment or O-GlcNAcase RNA interference, enhanced Akt1 activity, leading to increased cell proliferation. This effect was found to at least partially depend on the IGF-1-Akt1-GSK3β-cyclin D1 pathway, with higher levels of kinase GSK3β phosphorylation and cyclin D1 observed in cells with down-regulated O-GlcNAcase activity. spandidos-publications.com While Pugnac can elevate global O-GlcNAc levels, its direct and selective role in cell cycle progression can be complex due to its off-target effects. nih.gov

Alterations in Cellular Signaling Pathways

Pugnac modulates various cellular signaling pathways, primarily through its influence on O-GlcNAcylation. It has been shown to modulate motility-associated signaling intermediates in neutrophils. Specifically, Pugnac treatment increases both the basal and formyl-methionine-leucine-phenylalanine (fMLP)-induced activity of the small GTPase Rac, a central mediator of cellular motility. Furthermore, it increases p42/44 and p38 mitogen-activated protein kinase (MAPK) activities, which are associated with the activation of upstream MAPK kinases. These findings suggest that O-GlcNAcylation, modulated by Pugnac, is an important signaling element in neutrophils that affects critical intermediates involved in cellular movement. nih.gov Pugnac has also been implicated in affecting insulin signaling, with studies reporting that elevated O-GlcNAc levels, often achieved by Pugnac, can lead to insulin resistance nih.govresearchgate.netfocusbiomolecules.com, although some research suggests that Pugnac's effect on insulin action may involve an unknown target beyond OGA or hexosaminidase inhibition. nih.gov

Effects on Chondrocyte Survival and Metabolism in Ex Vivo Models

In ex vivo models, Pugnac has been studied for its effects on chondrocyte survival and metabolism, particularly in the context of cartilage trauma and osteoarthritis. Research indicates that Pugnac, along with glucosamine derivatives, can modify chondrocyte survival and metabolism after ex vivo cartilage trauma. riegger-lab.dezendy.ioresearchgate.netresearchgate.net This suggests a potential role for the hexosamine biosynthetic pathway as a therapeutic target in post-traumatic osteoarthritis. riegger-lab.de While specific detailed findings on Pugnac's direct effects on chondrocyte survival and metabolism in ex vivo models were not extensively detailed in the provided snippets beyond its general mention as a modifier, its influence is understood within the broader context of O-GlcNAcylation and its role in cellular processes relevant to cartilage health.

Consequences of β-Hexosaminidase Inhibition

Pugnac is a known inhibitor of lysosomal β-hexosaminidases A and B. These enzymes are crucial for the catabolism of glycosphingolipids and N-glycans. nih.govbiosynth.com

Effects on Glycosphingolipid Metabolism and Accumulation (e.g., GM2 Ganglioside, Globoside)

Inhibition of lysosomal β-hexosaminidases by Pugnac leads to the accumulation of glycosphingolipids (GSLs). Specifically, Pugnac has been shown to cause a buildup of GSLs in various neuronal cell lines. nih.gov It can elevate levels of the ganglioside GM2 in cultured neuroblastoma cells biosynth.comresearchgate.net, and has been shown to provoke globotetraosylceramide (globoside) accumulation in human umbilical vein endothelial cells. encyclopedia.pubwindows.netglycoepitope.jp This accumulation of undegraded material in lysosomes can mimic lysosomal storage disorders (LSDs) researchgate.netoup.com, which are characterized by the accumulation of specific GSLs, such as GM2 ganglioside in Tay-Sachs and Sandhoff diseases, and globoside (B1172493) in Sandhoff disease. biosynth.commdpi.comopenaccessjournals.comnih.gov

Accumulation of Free Oligosaccharides

Pugnac treatment also leads to an unusual accumulation of free oligosaccharides (fOS). Mass spectrometry analysis revealed that Pugnac treatment in Chinese Hamster Ovary (CHO) cells resulted in the appearance of an unusual population of fOS containing non-reducing end GlcNAc residues. These structures are a consequence of incomplete lysosomal fOS degradation due to the inhibition of lysosomal β-hexosaminidases by Pugnac. This accumulation of abnormal fOS structures in membrane fractions suggests that Pugnac's use can mimic aspects of a lysosomal storage disorder. researchgate.netoup.comoup.com

Q & A

Q. Basic Experimental Design

- Concentration Range : Use 10–50 µM this compound in DMSO, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

- Duration : Treat cells for 6–24 hours; prolonged exposure may induce compensatory mechanisms (e.g., upregulated OGT) .

- Controls : Include β-hexosaminidase-specific inhibitors (e.g., NAG-thiazoline) to isolate O-GlcNAcase effects .

- Validation : Quantify O-GlcNAc levels via immunoblotting (RL2 antibody) or mass spectrometry .

How can researchers resolve contradictory data on PUGNAc’s role in insulin signaling pathways?

Data Contradiction Analysis

Discrepancies arise from model-specific responses. For example:

- Adipocytes : this compound reduces insulin-stimulated glucose uptake by impairing GLUT4 translocation, suggesting insulin resistance .

- HT29 Cells : O-GlcNAc elevation does not alter glucose metabolism but modulates stress response pathways .

Mitigation Strategies : - Contextualize findings using tissue-specific O-GlcNAcase expression profiles.

- Cross-validate with genetic knockout models (e.g., OGA<sup>-/-</sup> cells) .

What protocols optimize PUGNAc’s use in enzyme inhibition assays?

Q. Advanced Biochemical Assays

- Enzyme Source : Use recombinant human O-GlcNAcase or β-hexosaminidase for consistency .

- Substrate : 4-Methylumbelliferyl-GlcNAc (fluorogenic) for real-time activity measurement .

- Kinetic Analysis : Calculate Ki using nonlinear regression (e.g., GraphPad Prism) with at least 5 inhibitor concentrations .

- Data Normalization : Correct for background fluorescence and enzyme autohydrolysis .

How should researchers address off-target effects of PUGNAc in dual-inhibition studies?

Advanced Experimental Design

this compound inhibits both O-GlcNAcase and β-hexosaminidase, complicating mechanistic studies. Strategies include:

- Selective Inhibitors : Use O-GlcNAcase-specific inhibitors (e.g., Thiamet-G) alongside PUGNAc to isolate β-hexosaminidase effects .

- Gene Silencing : Knock down β-hexosaminidase via siRNA to assess PUGNAc’s O-GlcNAcase-specific outcomes .

What are the best practices for preparing and storing PUGNAc stock solutions?

Q. Basic Laboratory Protocol

- Solubility : Dissolve in DMSO at 35.33 mg/mL (100 mM), aliquot to avoid freeze-thaw cycles .

- Storage : Store at -20°C; stability >12 months when desiccated .

- Working Solutions : Dilute in culture media immediately before use to prevent hydrolysis.

How can researchers validate the biological relevance of PUGNAc-induced O-GlcNAc changes?

Q. Data Interpretation Framework

- Functional Assays : Link O-GlcNAc levels to phenotypic outcomes (e.g., apoptosis, autophagy) via targeted knockdown/rescue experiments .

- Cross-Platform Consistency : Compare results across techniques (e.g., immunofluorescence, lectin affinity chromatography) .

What are the limitations of using PUGNAc in chronic disease models?

Q. Advanced Research Constraints

- Compensatory Pathways : Long-term O-GlcNAc elevation may trigger feedback loops (e.g., OGT downregulation) .

- Toxicity : High doses (>50 µM) induce off-target lysosomal dysfunction due to β-hexosaminidase inhibition .

Recommendations : Use time-course studies and combine with transcriptomic profiling to map adaptive responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.